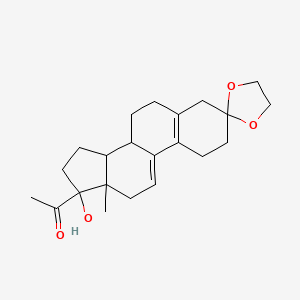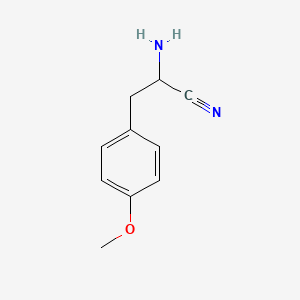
2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with a methylsulfinyl group at the 2-position and a trifluoromethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine typically involves the introduction of the trifluoromethyl group and the methylsulfinyl group onto the pyrimidine ring. One common method involves the trifluoromethylation of a pyrimidine precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The methylsulfinyl group can be introduced via oxidation of a methylthio group using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler pyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions
Major Products:
Oxidation: Formation of sulfone derivatives
Reduction: Formation of pyrimidine derivatives without the sulfinyl group
Substitution: Formation of various substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in inflammatory pathways.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its trifluoromethyl group enhances lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in enzyme active sites. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways, such as those involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-(Methylthio)-5-(trifluoromethyl)pyrimidine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylsulfonyl)-5-(trifluoromethyl)pyrimidine: Contains a sulfonyl group instead of a sulfinyl group.
5-(Trifluoromethyl)pyrimidine: Lacks the methylsulfinyl group, making it less complex.
Uniqueness: 2-(Methylsulfinyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both the methylsulfinyl and trifluoromethyl groups, which confer distinct chemical properties such as enhanced stability, lipophilicity, and reactivity. These properties make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H5F3N2OS |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-methylsulfinyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5F3N2OS/c1-13(12)5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 |
InChI-Schlüssel |
ZGBRIZRAABMLJL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=C(C=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)


![2-[6-(2-Carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B12099541.png)



![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)


![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)


